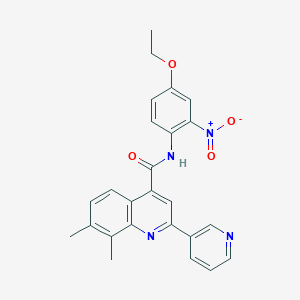
2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide involves the inhibition of various cellular processes that are essential for the survival and proliferation of cancer cells and infectious agents. This compound has been shown to inhibit the activity of various enzymes and proteins that are involved in cell division, DNA replication, and protein synthesis.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide has been shown to have significant biochemical and physiological effects on cancer cells and infectious agents. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the suppression of tumor growth and metastasis. Additionally, this compound has been shown to inhibit the growth and replication of various infectious agents, including malaria and tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide in lab experiments include its potent anticancer and antimicrobial activity, as well as its relatively low toxicity and side effects. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential for resistance development in cancer cells and infectious agents.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide. One potential direction is the development of new and more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Additionally, further research is needed to explore the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of new analogs and derivatives of 2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide could lead to the discovery of even more potent and selective anticancer and antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
2-(3-bromophenyl)-6-chloro-4-quinolinecarboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have significant anticancer activity against various types of cancer cells, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has been studied for its potential applications in the treatment of infectious diseases such as malaria and tuberculosis.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-6-chloroquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSGKAUUPQMHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162247.png)
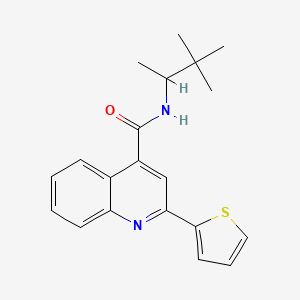
![2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-4-quinolinecarboxamide hydrochloride](/img/structure/B4162255.png)
![6-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162276.png)
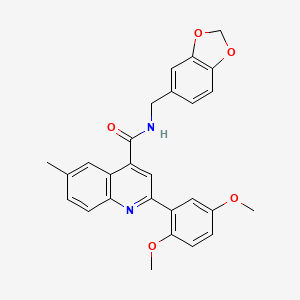
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162297.png)
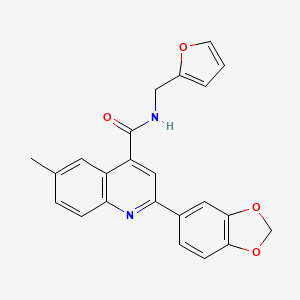
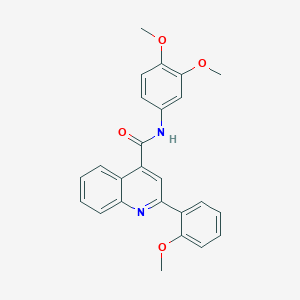
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide hydrochloride](/img/structure/B4162316.png)
![1-(2-chlorobenzyl)-4-[(cyclopropylmethyl)amino]-2-pyrrolidinone](/img/structure/B4162321.png)
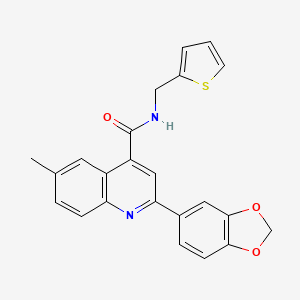
![6-bromo-2-(4-pyridinyl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162337.png)
![6-bromo-N-[1-methyl-2-(1-piperidinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162343.png)
